![molecular formula C25H25N7O2 B13549341 [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both acridine and azide functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate typically involves multiple steps, starting with the preparation of the acridine derivative The acridine core is often synthesized through a series of condensation reactions involving aromatic amines and aldehydes The dimethylamino groups are introduced via alkylation reactions using dimethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the azide group to an amine group, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (click chemistry).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide for azidation, copper sulfate and sodium ascorbate for click chemistry.
Major Products
Oxidation: N-oxides of the acridine derivative.
Reduction: Amino derivatives.
Substitution: Triazole derivatives.
科学研究应用
Chemistry
In chemistry, [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the acridine moiety, which exhibits strong fluorescence. It can be used in imaging techniques to study cellular processes and structures.
Medicine
In medicine, the compound’s azide group makes it a candidate for drug development, particularly in the field of targeted cancer therapies. The azide group can be used for bioorthogonal reactions, allowing for the selective targeting of cancer cells.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, disrupting the replication process and leading to cell death. The azide group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. These interactions can activate various signaling pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
Acridine Orange: A fluorescent dye used in cell biology for staining nucleic acids.
Azidothymidine (AZT): An antiretroviral medication used to prevent and treat HIV/AIDS.
9-Aminoacridine: An antiseptic and a precursor for the synthesis of other acridine derivatives.
Uniqueness
[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is unique due to the combination of acridine and azide functional groups in a single molecule. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
属性
分子式 |
C25H25N7O2 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC 名称 |
[[3,6-bis(dimethylamino)acridin-9-yl]amino] 2-(4-azidophenyl)acetate |
InChI |
InChI=1S/C25H25N7O2/c1-31(2)18-9-11-20-22(14-18)27-23-15-19(32(3)4)10-12-21(23)25(20)29-34-24(33)13-16-5-7-17(8-6-16)28-30-26/h5-12,14-15H,13H2,1-4H3,(H,27,29) |
InChI 键 |
RYTKGJKRUNHUCF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)N(C)C)NOC(=O)CC4=CC=C(C=C4)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


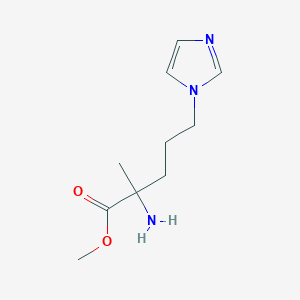
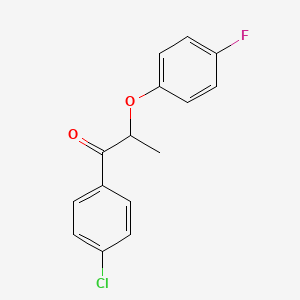

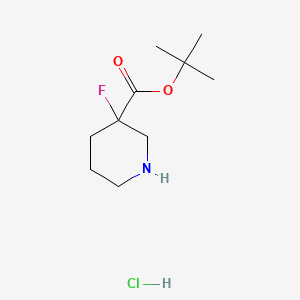
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)
![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)


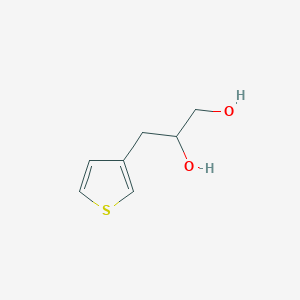
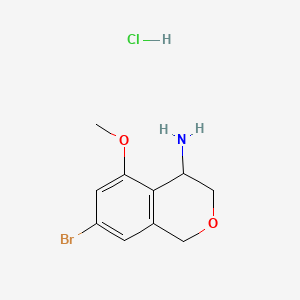
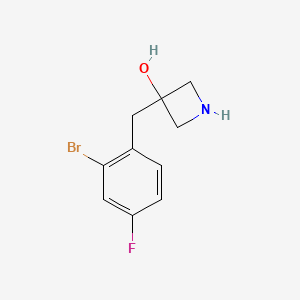
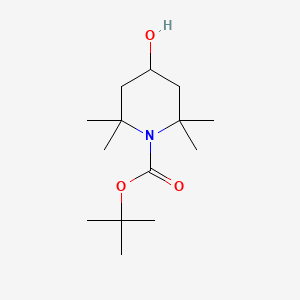
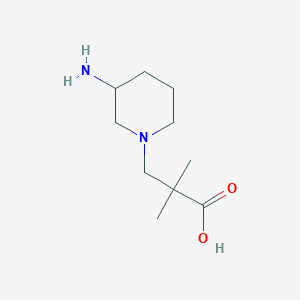
![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
